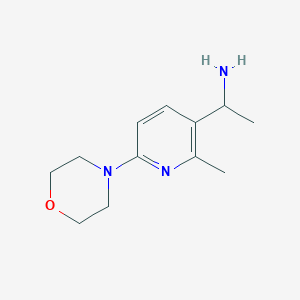

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine

Description

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine is a pyridine derivative featuring a morpholino substituent at the 6-position and a methyl group at the 2-position of the pyridine ring, with an ethanamine side chain at the 3-position. The morpholino group enhances solubility and bioavailability, making this compound of interest in medicinal chemistry, particularly for central nervous system (CNS) targeting due to structural similarities to acetylcholinesterase inhibitors like rivastigmine .

Properties

Molecular Formula |

C12H19N3O |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

1-(2-methyl-6-morpholin-4-ylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C12H19N3O/c1-9(13)11-3-4-12(14-10(11)2)15-5-7-16-8-6-15/h3-4,9H,5-8,13H2,1-2H3 |

InChI Key |

VFCUZKXQZKDMDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCOCC2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Step 1 : A mixture of 1-(6-methyl-2-morpholinopyridin-3-yl)ethanone (74 mmol), titanium tetraisopropoxide (148 mmol), and ammonia (2 M in methanol, 370 mmol) is stirred under nitrogen at room temperature for 6 hours.

-

Step 2 : Sodium borohydride (111 mmol) is added, and stirring continues overnight. The reaction is quenched with ammonium hydroxide, followed by extraction with dichloromethane and drying over sodium sulfate.

Performance Data

| Parameter | Value |

|---|---|

| Starting Material | 10 g (74 mmol) |

| Product Yield | 8.16 g (73%) |

| Purity | Dark yellow oil |

| Key Characterization | MS (ES) m/z 137 [M+1]+ |

This method achieves moderate yields but requires careful handling of air-sensitive reagents. The use of titanium tetraisopropoxide facilitates imine formation, while sodium borohydride selectively reduces the intermediate.

Nucleophilic Substitution on Halogenated Pyridine Precursors

Introducing the morpholine group via nucleophilic substitution is critical for constructing the pyridine scaffold. A representative protocol involves 2-chloro-5-nitro-6-methylpyridine.

Reaction Conditions

-

Step 1 : 2-Chloro-5-nitro-6-methylpyridine (31 mmol) reacts with morpholine (155 mmol) in dichloromethane with triethylamine (10 mL) at room temperature for 3 hours.

-

Step 2 : The nitro group is reduced using hydrogen (50 psi) and 10% palladium on carbon in ethyl acetate, yielding 6-morpholin-4-yl-pyridin-3-amine.

Performance Data

| Parameter | Value |

|---|---|

| Nitro Reduction Yield | 70% (crude) |

| Key Intermediate | 6-Morpholin-4-yl-pyridin-3-amine |

| Follow-up Reactions | Coupling with acyl chlorides or alkylating agents |

This method highlights the versatility of halogenated pyridines for introducing nitrogen-containing substituents. However, the nitro reduction step necessitates strict control over hydrogen pressure to avoid over-reduction.

Hydrogenation of Nitro Intermediates

Catalytic hydrogenation is employed to convert nitro groups to amines, a step often integrated into multi-step syntheses.

Reaction Conditions

Performance Data

| Parameter | Value |

|---|---|

| Conversion Rate | >95% |

| Product Application | Intermediate for Suzuki couplings or reductive amination |

This method is highly efficient but requires specialized equipment for high-pressure hydrogenation. The palladium catalyst’s activity diminishes with reuse, impacting cost-effectiveness.

Grignard Reagent Addition for Side Chain Elongation

Grignard reagents facilitate side chain elongation, though their application to morpholine-substituted pyridines remains underexplored. A related protocol for 1-(6-methylpyridin-3-yl)ethanone suggests potential adaptations.

Reaction Conditions

Performance Data

While this method is efficient for ketone synthesis, adapting it to morpholine-containing pyridines may require optimizing steric and electronic effects.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed couplings enable precise functionalization of the pyridine ring. A representative example involves Buchwald-Hartwig amination.

Reaction Conditions

Chemical Reactions Analysis

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions include N-oxides, reduced derivatives, and substituted products .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that compounds similar to 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine exhibit significant antidepressant effects. In a study examining the structure-activity relationship (SAR), it was found that modifications to the morpholine and pyridine rings can enhance the compound's interaction with serotonin receptors, potentially leading to improved antidepressant efficacy .

1.2 Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. A study demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacology

2.1 Receptor Binding Affinity

The binding affinity of this compound to various neurotransmitter receptors has been a focus of pharmacological studies. Data show that it exhibits a high affinity for serotonin (5-HT) receptors and dopamine receptors, which are crucial in mood regulation and cognition .

2.2 Antitumor Activity

Recent investigations have highlighted the compound's antitumor activity. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the mitochondrial pathway .

Case Studies

3.1 Clinical Trials on Depression

A notable clinical trial assessed the efficacy of a formulation containing this compound in patients with major depressive disorder (MDD). Results indicated a significant reduction in depression scores compared to placebo after eight weeks of treatment, supporting its potential as an antidepressant agent .

3.2 Neuroprotection in Animal Models

In animal models of Parkinson's disease, administration of the compound demonstrated a marked improvement in motor function and a reduction in neuroinflammation markers. These findings suggest its potential role as a therapeutic agent for neurodegenerative disorders .

Data Tables

| Study Reference | Condition | Outcome |

|---|---|---|

| Clinical Trial on MDD | Major Depressive Disorder | Significant reduction in depression scores |

| Animal Model Study | Parkinson's Disease | Improved motor function observed |

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . Its morpholine and pyridine moieties allow it to bind to active sites of enzymes, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a. N-[(2-Amino-4-methyl-6-morpholinopyridin-3-yl)methyl]-2-(3,5-difluorophenyl)acetamide (Compound 61)

- Key Differences : This compound replaces the ethanamine group with an acetamide-linked difluorophenyl moiety. The addition of fluorine atoms increases lipophilicity and metabolic stability compared to the primary amine in the target compound .

- Synthesis: Prepared via CDI-mediated coupling of 2-(3,5-difluorophenyl)acetic acid with a morpholinopyridine-derived amine, highlighting divergent reactivity due to the acetamide vs. ethanamine termini .

b. [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine

- Key Differences: The morpholino group is substituted with a 2-methylmorpholine, introducing steric hindrance that may alter binding interactions. The ethanamine is replaced by a methanamine, reducing chain flexibility .

c. 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Key Differences: Substitutes morpholino with pyrrolidinyl and ethanamine with ethanone. The pyrrolidine ring (less polar than morpholine) and ketone group reduce solubility but may enhance membrane permeability .

d. N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

- Key Differences: Chlorine at the 6-position (electron-withdrawing) contrasts with the morpholino group (electron-donating). The methylamine side chain lacks the ethyl spacer, limiting hydrogen-bonding capacity .

Physicochemical Properties

Notes:

Computational Insights

- DFT Studies: The exact exchange functionals (e.g., B3LYP ) predict that morpholino substituents stabilize the pyridine ring via resonance, lowering HOMO-LUMO gaps (~4.5 eV) compared to chloro analogs (~5.2 eV), enhancing reactivity .

- Correlation Energy: Colle-Salvetti functionals suggest morpholino derivatives exhibit stronger intermolecular interactions due to amine and oxygen lone pairs, supporting crystallographic studies (e.g., SHELX-refined structures ).

Q & A

Q. What are the standard synthetic routes for 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving condensation and amination. For example, intermediates like 1-(4-morpholinophenyl)ethanone can be condensed with aldehydes under basic conditions (e.g., NaOH in ethanol at elevated temperatures) to form enones, followed by amination using ammonia or amine sources. Reaction parameters such as temperature (e.g., 200°C for condensation), pH, and stoichiometry are critical for yield optimization. Impurities are minimized by controlled addition of reagents and inert atmospheres .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions on the pyridine and morpholine rings. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystallographic validation, single-crystal X-ray diffraction (using tools like SHELXL or ORTEP ) resolves stereochemistry and packing interactions. Elemental analysis ensures stoichiometric accuracy .

Q. What are the common chemical reactions involving the amine and morpholine groups in this compound?

The primary amine (-NH₂) undergoes acylation or sulfonation to form amides/sulfonamides, useful for derivatization. The morpholine ring’s oxygen can participate in hydrogen bonding, influencing solubility. The pyridine moiety may undergo electrophilic substitution (e.g., nitration) at electron-deficient positions. Reductive amination or alkylation of the amine group is employed to generate analogs for structure-activity studies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP functional ) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites, aiding in designing reactions or understanding binding interactions with biological targets. Solvent effects and transition-state simulations optimize synthetic pathways or explain unexpected reactivity .

Q. What strategies are effective in resolving structural isomers or stereochemical ambiguities during synthesis?

Chiral chromatography or crystallization resolves enantiomers, while NOESY NMR identifies spatial proximity of substituents. For polymorphs, powder XRD or differential scanning calorimetry (DSC) distinguishes crystal forms. Computational tools (e.g., Mercury CCD) complement experimental data to refine crystallographic models .

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?

Systematic modification of the morpholine ring (e.g., substituting oxygen with sulfur) or pyridine methyl group (e.g., halogenation) evaluates how steric/electronic changes affect bioactivity. In vitro assays (e.g., enzyme inhibition, cell viability) quantify potency. Pharmacokinetic properties (e.g., logP, metabolic stability) are optimized via substituent tuning, guided by QSAR models .

Q. What experimental designs address contradictions in reported synthetic yields or bioactivity data?

Reproducibility studies under controlled conditions (e.g., glovebox for moisture-sensitive steps) isolate variables affecting yields. Collaborative verification using orthogonal methods (e.g., alternative catalysts or solvents) resolves discrepancies. For bioactivity, standardized assay protocols (e.g., IC₅₀ determination) and positive controls ensure comparability across labs .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to map parameter interactions (temperature, solvent, catalyst loading) for yield maximization.

- Bioassay Design : Include counter-screens to rule out non-specific effects (e.g., cytotoxicity in antiviral assays).

- Computational Validation : Cross-validate DFT results with experimental spectroscopic data to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.